1H-Imidazole-1-ethanol, 2-hexyl-4,5-dihydro-
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Overview
Description
2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by a hexyl group attached to the imidazole ring, along with an ethanol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of catalysts and specific reaction conditions can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the imidazole ring .
Scientific Research Applications
2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure but with a heptyl group instead of a hexyl group.
1-Hydroxyethyl-2-hexylimidazoline: Another related compound with slight structural variations.
Uniqueness
2-Hexyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
68966-42-7 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-(2-hexyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-6-11-12-7-8-13(11)9-10-14/h14H,2-10H2,1H3 |
InChI Key |
WXHNLQJZJOWHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
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